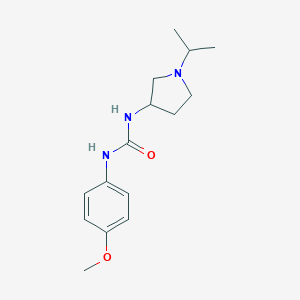
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as IPMP or Darifenacin, is a selective M3 muscarinic receptor antagonist that is used in the treatment of overactive bladder syndrome. This compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea acts as a selective antagonist of the M3 muscarinic receptor, which is primarily responsible for mediating the contractions of smooth muscle in the bladder. By blocking this receptor, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea reduces the involuntary contractions of the bladder and thereby reduces the symptoms of overactive bladder syndrome.
Effets Biochimiques Et Physiologiques
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of acetylcholine in the bladder, which is responsible for mediating the contractions of smooth muscle. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to reduce the release of inflammatory cytokines, which may contribute to the development of overactive bladder syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is its selectivity for the M3 muscarinic receptor, which allows for targeted therapy for overactive bladder syndrome. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has a relatively long half-life, which allows for once-daily dosing. However, one limitation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is its potential for drug-drug interactions, particularly with other drugs that affect the metabolism of cytochrome P450 enzymes.
Orientations Futures
There are a number of future directions for research on 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the potential use of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease. Additionally, there is ongoing research into the development of new muscarinic receptor antagonists with improved selectivity and efficacy. Finally, there is ongoing research into the mechanisms underlying overactive bladder syndrome, which may lead to the development of new therapies for this condition.
Méthodes De Synthèse
The synthesis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of 1-isopropyl-3-pyrrolidinone with p-methoxyphenyl isocyanate in the presence of a base catalyst such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of overactive bladder syndrome. It has been shown to effectively reduce urinary frequency, urgency, and incontinence in patients with this condition. Additionally, 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been investigated for its potential use in the treatment of other conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease.
Propriétés
Numéro CAS |
19996-76-0 |
|---|---|
Nom du produit |
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)18-9-8-13(10-18)17-15(19)16-12-4-6-14(20-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H2,16,17,19) |
Clé InChI |
JIIGWQBOYHOOMD-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Synonymes |
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



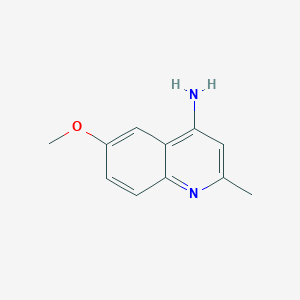

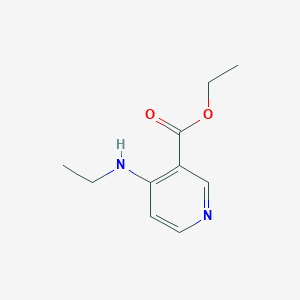
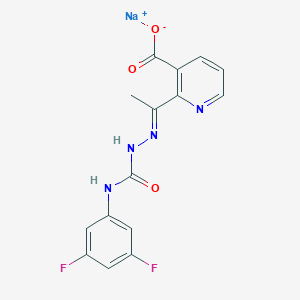
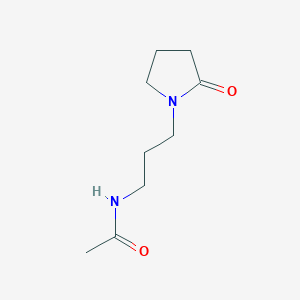
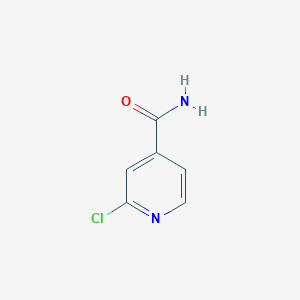
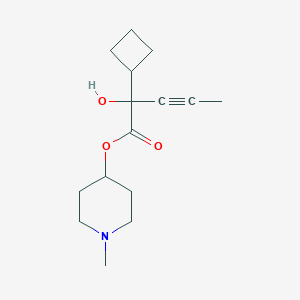
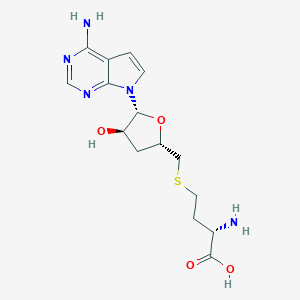
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
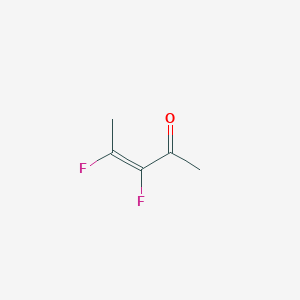
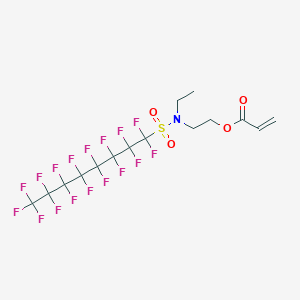
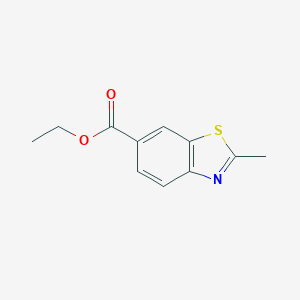
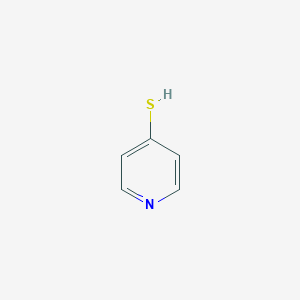
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)